4-(2-Methoxyethyl)piperidin-4-ol hydrochloride

Catalog No.
S13993381
CAS No.
M.F
C8H18ClNO2
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methoxyethyl)piperidin-4-ol hydrochloride

Product Name

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride

IUPAC Name

4-(2-methoxyethyl)piperidin-4-ol;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C8H17NO2.ClH/c1-11-7-4-8(10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H

InChI Key

UTHJPBLNYOBGRO-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCNCC1)O.Cl

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride is a chemical compound characterized by its piperidine ring structure substituted with a methoxyethyl group and a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both the methoxyethyl and hydroxyl groups contributes to its unique chemical properties, influencing its reactivity and biological interactions.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to generate different derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxyethyl group may participate in substitution reactions, allowing for the introduction of new functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling further derivatization for specific applications.

4-(2-Methoxyethyl)piperidin-4-ol hydrochloride exhibits significant biological activity, particularly in modulating receptor interactions. The mechanism of action involves binding to specific molecular targets, which can influence various biochemical pathways. Its potential as a therapeutic agent is under investigation, with studies suggesting efficacy in areas such as neuropharmacology and enzyme inhibition .

The synthesis of 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through hydrogenation of pyridine derivatives.
  • Introduction of Hydroxyl Group: This step may involve reduction reactions to convert suitable precursors into the desired alcohol.
  • Alkylation: The methoxyethyl group is introduced through alkylation reactions using appropriate halides in the presence of a base.
  • Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

The applications of 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride span various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific receptors or enzymes.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biological Research: The compound is utilized to study biological mechanisms and pathways due to its ability to interact with various molecular targets .

Interaction studies have demonstrated that 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride can effectively bind to certain receptors and enzymes, influencing their activity. This binding affinity is crucial for understanding its potential therapeutic effects and mechanisms of action. Research indicates that modifications to the piperidine structure can significantly alter these interactions, providing insights into structure-activity relationships .

Several compounds share structural similarities with 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride. Below are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-(2-Methoxyethyl)piperidin-4-ylamine hydrochloridePiperidine ring with a methoxyethyl amineInvolved in receptor modulation; potential antidepressant effects.
4-(Propan-2-yl)piperidin-4-ol hydrochloridePiperidine ring with an isopropyl groupDistinct substitution pattern affecting biological activity.
4-(1-methoxyethyl)piperidine hydrochloridePiperidine ring with a methoxyethyl groupSimilar reactivity but different biological implications.

Uniqueness: The uniqueness of 4-(2-Methoxyethyl)piperidin-4-ol hydrochloride lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This specificity enhances its potential for targeted applications in research and industry, making it valuable for specialized studies and drug development initiatives.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

195.1026065 g/mol

Monoisotopic Mass

195.1026065 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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